Piperidine-4-carboximidamide hydrochloride chemical properties
Piperidine-4-carboximidamide hydrochloride chemical properties
Executive Summary
Piperidine-4-carboximidamide hydrochloride (also known as 4-amidinopiperidine ) is a critical pharmacophore in medicinal chemistry, widely utilized as a rigidified, non-peptide mimic of the amino acid Arginine . Its structural ability to project a highly basic amidine group (
This guide details the physicochemical properties, synthetic pathways, and application of this moiety in structure-based drug design (SBDD).
Physicochemical Profile
The utility of piperidine-4-carboximidamide stems from its high basicity and hydrophilicity, necessitating careful handling of its salt forms to maintain stoichiometry and solubility.
Chemical Identity
| Property | Detail |
| IUPAC Name | Piperidine-4-carboximidamide dihydrochloride |
| Common Name | 4-Amidinopiperidine dihydrochloride |
| CAS Number | 1170937-23-1 (dihydrochloride); 951625-94-8 (free base) |
| Molecular Formula | |
| Molecular Weight | 200.11 g/mol (salt); 127.19 g/mol (free base) |
| Solubility | Highly soluble in water (>50 mg/mL), DMSO; poorly soluble in non-polar organics (DCM, Hexane).[1][2][3] |
Acid-Base Properties
This compound is a di-acidic base .
-
Amidine Group: The terminal amidine is a strong base (
). It remains protonated and positively charged at physiological pH (7.4), allowing it to form critical salt bridges with aspartate/glutamate residues in protein active sites. -
Piperidine Nitrogen: The secondary amine of the piperidine ring (
) is also protonated at neutral pH.
-
Implication: The compound is most stable and handled as the dihydrochloride salt.
Synthetic Methodologies
Two primary routes exist for synthesizing piperidine-4-carboximidamide from 4-cyanopiperidine . The choice depends on scale and available reagents.
Route A: The Pinner Reaction (Laboratory Scale)
The Pinner reaction is the standard laboratory method, converting the nitrile directly to an imidate ester, followed by ammonolysis.
Step-by-Step Protocol:
-
Protection: Start with N-Boc-4-cyanopiperidine to prevent side reactions at the secondary amine.
-
Imidate Formation: Dissolve the nitrile in anhydrous ethanol (or methanol). Cool to 0°C. Saturated the solution with anhydrous HCl gas for 2-4 hours.
-
Ammonolysis: Remove excess HCl/solvent in vacuo. Redissolve the imidate residue in anhydrous ethanol. Treat with ammonia (7N in MeOH) or ammonium carbonate at room temperature for 12-24 hours.
-
Deprotection: The acidic conditions of the Pinner reaction may cleave the Boc group. If not, treat with 4M HCl in dioxane to yield the final dihydrochloride salt .
Route B: The Thioamide Route (Industrial/Scale-Up)
This route avoids the moisture sensitivity of the Pinner intermediate.
-
Thioamide Formation: React 4-cyanopiperidine with Hydrogen Sulfide (
) and a base (e.g., triethylamine) in ethanol. -
Activation: Treat the thioamide with Methyl Iodide (MeI) to form the S-methyl thioimidate.
-
Substitution: React with Ammonium Acetate to displace the thiomethyl group, yielding the amidine.
Synthesis Workflow Diagram
The following diagram illustrates the logic flow for both synthetic strategies.
Figure 1: Comparative synthetic pathways. Solid blue lines denote the standard Pinner protocol; dashed lines denote the Thioamide alternative.
Medicinal Chemistry Applications
Piperidine-4-carboximidamide is a "privileged structure" in drug design, specifically for targeting enzymes that recognize basic amino acid side chains.
The "Arginine Mimic" Mechanism
In trypsin-like serine proteases, the S1 specificity pocket contains a conserved Aspartate residue (e.g., Asp189 in Trypsin/Thrombin) at the bottom of a deep cleft.
-
Natural Substrate: The guanidine group of Arginine forms a bidentate salt bridge with Asp189.
-
Mimetic Action: The 4-amidinopiperidine moiety replicates this interaction. The piperidine ring provides a rigid spacer that positions the amidine group at the precise distance to engage Asp189 while displacing the "structural water" molecule often found in the pocket.
Key Therapeutic Targets
-
Anticoagulants: Inhibitors of Thrombin (Factor IIa) and Factor Xa . The amidine binds the S1 pocket, preventing the cleavage of fibrinogen to fibrin.
-
Antivirals: Inhibitors of viral proteases (e.g., Matriptase inhibitors for influenza).
-
Integrin Antagonists: Used as the basic component of RGD (Arg-Gly-Asp) mimetics, binding to the aspartate-rich region of integrin receptors (e.g.,
).
Pharmacophore Interaction Map
The diagram below visualizes the critical binding interactions within a generic Serine Protease S1 pocket.
Figure 2: Interaction map of 4-amidinopiperidine within the S1 pocket of a Trypsin-like serine protease.
Handling and Safety Protocols
Warning: Piperidine-4-carboximidamide dihydrochloride is a potent skin and eye irritant.
-
Storage: Highly hygroscopic. Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). Desiccate extensively before weighing.
-
Solubility: Dissolve in water or DMSO for biological assays. Avoid phosphate buffers (PBS) at high concentrations (>10 mM) during initial dissolution to prevent potential phosphate salt precipitation, though it is generally compatible at physiological concentrations.
-
Stability: The amidine group is susceptible to hydrolysis to the amide (Piperidine-4-carboxamide) at high pH (>12) or in hot acidic aqueous solutions over prolonged periods. Use fresh solutions for
determinations.
References
-
Chem-Impex International. (n.d.). Piperidine-4-carboxamidine 2HCl Product Data. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 17860666, Piperidine-4-carboxamide hydrochloride. (Note: Differentiates amide vs amidine). Retrieved from
-
Google Patents. (2016). WO2016139165A1 - Process for preparing piperidine-4-carbothioamide hydrochloride. Retrieved from
-
Teodori, E., et al. (2004). Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives. Journal of Medicinal Chemistry. Retrieved from
-
Han, G., et al. (2019). Piperidine carbamate peptidomimetic inhibitors of the serine proteases HGFA, matriptase and hepsin.[5] MedChemComm. Retrieved from
Sources
- 1. biomedpharmajournal.org [biomedpharmajournal.org]
- 2. Watec laboratories product list2018 | PDF [slideshare.net]
- 3. US7115634B2 - 4-aminopiperidine and their use as a medicine - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Piperidine carbamate peptidomimetic inhibitors of the serine proteases HGFA, matriptase and hepsin - MedChemComm (RSC Publishing) [pubs.rsc.org]
